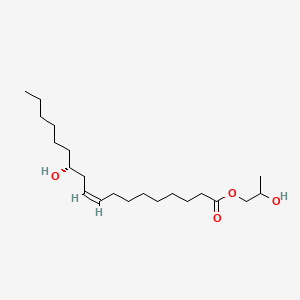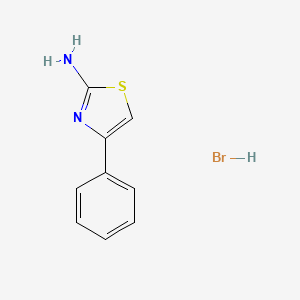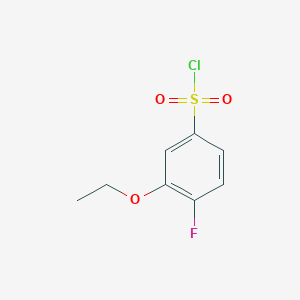
N'-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazine ring, a hydroxyphenyl group, and a carbohydrazide moiety, making it a versatile molecule for chemical reactions and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide typically involves the condensation of 4-hydroxyacetophenone with 2-pyrazinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
化学反应分析
Types of Reactions
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and cellular processes.
相似化合物的比较
Similar Compounds
- N’-(1-(4-Hydroxyphenyl)ethylidene)-2-thiophenecarbohydrazide
- N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.
属性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O2/c1-9(10-2-4-11(18)5-3-10)16-17-13(19)12-8-14-6-7-15-12/h2-8,18H,1H3,(H,17,19)/b16-9+ |
InChI 键 |
BIHBHCAOILKHHB-CXUHLZMHSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)O |
规范 SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)




![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)


